molecular formula C23H18ClN5O B2578357 1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226431-68-0

1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2578357
CAS RN: 1226431-68-0
M. Wt: 415.88
InChI Key: FRHIOKXYPPYSRI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18ClN5O and its molecular weight is 415.88. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antiradical Activities

A series of derivatives similar to the compound were synthesized and characterized, with their antioxidant and antiradical activities screened. These compounds showed promising results in these fields, indicating the potential of the given compound in antioxidant applications (Bekircan et al., 2008).

NK-1 Antagonist Activity

In another study, the compound was part of a series exploring pyridine metallation chemistry to produce derivatives exhibiting NK-1 antagonist activity. This indicates its potential use in the development of antagonists for therapeutic purposes (Jungheim et al., 2006).

Palladium(II) Complex Formation

The compound also shows potential in forming complexes with palladium(II), as seen in a study where its derivative underwent oxidative C–C coupling reactions with certain ketones. This opens up possibilities for its use in complex synthesis and material science applications (El-Abadelah et al., 2018).

Structural Characterization

Derivatives of the compound have been synthesized and characterized, offering insights into their structure and potential applications in various fields including material sciences and pharmaceuticals (Kariuki et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O/c24-18-7-3-4-8-20(18)29-22(16-11-13-25-14-12-16)21(27-28-29)23(30)26-19-10-9-15-5-1-2-6-17(15)19/h1-8,11-14,19H,9-10H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHIOKXYPPYSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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